- A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines, Journal of Organic Chemistry, 2007, 72(22), 8591-8592
Cas no 958635-19-3 ((S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate)
958635-19-3 structure
Product Name:(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
CAS-nummer:958635-19-3
MF:C16H28N2O6
MW:344.403325080872
MDL:MFCD18089802
CID:1029523
PubChem ID:57356952
Update Time:2025-11-02
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
- (S)-1,4-DI-BOC-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER
- 1,4-di-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate
- 1-O,4-O-ditert-butyl 2-O-methyl (2S)-piperazine-1,2,4-tricarboxylate
- 1,4-Bis(1,1-dimethylethyl) 2-methyl (2S)-1,2,4-piperazinetricarboxylate (ACI)
- MFCD18089802
- AKOS015995145
- 958635-19-3
- DB-328055
- QKNSGUCCNZBAAJ-NSHDSACASA-N
- (S)-1,4-Di-t-butyl 2-methyl piperazine-1,2,4-tricarboxylate
- DTXSID80723503
- (S)-1,4-Di-tert-butyl2-methylpiperazine-1,2,4-tricarboxylate
- SCHEMBL1849268
- CS-B0641
- CS-14481
-
- MDL: MFCD18089802
- Inchi: 1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m0/s1
- InChI-sleutel: QKNSGUCCNZBAAJ-NSHDSACASA-N
- LACHT: C(N1CCN(C(=O)OC(C)(C)C)C[C@H]1C(=O)OC)(=O)OC(C)(C)C
Berekende eigenschappen
- Exacte massa: 344.19473662g/mol
- Monoisotopische massa: 344.19473662g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 8
- Complexiteit: 492
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.7
- Topologisch pooloppervlak: 85.4Ų
Experimentele eigenschappen
- Dichtheid: 1.1±0.1 g/cm3
- Kookpunt: 406.6±40.0 °C at 760 mmHg
- Vlampunt: 199.7±27.3 °C
- Dampfdruk: 0.0±0.9 mmHg at 25°C
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169346-5g |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 5g |
$777 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD834-50mg |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 50mg |
199.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD834-200mg |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 200mg |
453.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD834-5g |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 5g |
5393.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD834-1g |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 1g |
1589.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S74710-5g |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 5g |
¥3843.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S74710-1g |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 1g |
¥1098.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S74710-250mg |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate |
958635-19-3 | 95% | 250mg |
¥485.0 | 2024-07-19 | |
| ChemScence | CS-B0641-250mg |
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) 2-methyl ester, (2S)- |
958635-19-3 | 250mg |
$76.0 | 2022-04-26 | ||
| ChemScence | CS-B0641-1g |
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) 2-methyl ester, (2S)- |
958635-19-3 | 1g |
$173.0 | 2022-04-26 |
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 0 °C
1.2 1 min, 0 °C; 0 °C → 23 °C; 6 h, 23 °C
1.3 Solvents: Water ; 23 °C
1.2 1 min, 0 °C; 0 °C → 23 °C; 6 h, 23 °C
1.3 Solvents: Water ; 23 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 0 °C
1.2 18 h, rt
1.2 18 h, rt
Referentie
- Preparation of tri-cyclic pyrazolopyridine kinase inhibitors, United States, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 18 h, rt
Referentie
- Preparation of N-[5-(4-pyridyl)-4-(3-cyanophenyl)thiazol-2-yl] carboxamides as antagonists of the adenosine A2a and/or the A2b receptor, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; cooled
1.2 cooled; 18 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 cooled; 18 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
- 1H-Pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors and their preparation and use for the treatment of protein kinase-mediated diseases, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
Referentie
- Preparation of substituted pyrazolopyrimidines as antagonists of the adenosine A2a receptor, World Intellectual Property Organization, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 6 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referentie
- 3-Tetrazolylbenzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors and their preparation, World Intellectual Property Organization, , ,
Productiemethode 7
Reactievoorwaarden
Referentie
- Preparation of thiazole derivatives as antagonist of adenosine receptors, World Intellectual Property Organization, , ,
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Raw materials
- Di-tert-butyl dicarbonate
- (2S)-1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Preparation Products
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Gerelateerde literatuur
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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